molecular formula C17H21FN4O3 B3987425 1-(1-{1-[(4-fluorophenoxy)acetyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol

1-(1-{1-[(4-fluorophenoxy)acetyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol

Cat. No. B3987425
M. Wt: 348.4 g/mol
InChI Key: MGTUHYLQIDCODG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-{1-[(4-fluorophenoxy)acetyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol, also known as FPA-124, is a novel small molecule that has been developed as a potential therapeutic agent for various neurological disorders. It has been shown to have unique pharmacological properties, including the ability to modulate the activity of certain neurotransmitter systems in the brain.

Mechanism of Action

The exact mechanism of action of 1-(1-{1-[(4-fluorophenoxy)acetyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol is not fully understood, but it is believed to involve the modulation of certain neurotransmitter systems in the brain. Specifically, this compound has been shown to enhance the activity of the cholinergic system, which is involved in memory and learning, and to reduce the activity of the glutamatergic system, which is involved in neuroinflammation and neurodegeneration.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in animal models. It has been shown to increase the production of neurotrophic factors, which promote the growth and survival of neurons. It has also been shown to reduce the production of pro-inflammatory cytokines, which contribute to neuroinflammation and neurodegeneration. In addition, this compound has been shown to increase the number and function of cholinergic neurons in the brain.

Advantages and Limitations for Lab Experiments

1-(1-{1-[(4-fluorophenoxy)acetyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol has several advantages for lab experiments. It is a small molecule that can be easily synthesized and modified, which allows for the development of more potent and selective analogs. It also has a good safety profile, with no significant adverse effects reported in animal studies. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which makes it difficult to predict its effects on different biological systems.

Future Directions

There are several future directions for the research and development of 1-(1-{1-[(4-fluorophenoxy)acetyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol. One direction is the development of more potent and selective analogs of this compound that can target specific neurotransmitter systems in the brain. Another direction is the investigation of the effects of this compound on different neurological disorders, such as Huntington's disease and multiple sclerosis. Finally, the development of new methods for the administration of this compound, such as nanoparticles and liposomes, could improve its solubility and bioavailability.

Scientific Research Applications

1-(1-{1-[(4-fluorophenoxy)acetyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol has been the subject of extensive research in the field of neuroscience. It has been shown to have potential therapeutic applications for a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. In animal models, this compound has been shown to improve cognitive function, reduce neuroinflammation, and increase the production of neurotrophic factors.

properties

IUPAC Name

2-(4-fluorophenoxy)-1-[4-[4-(1-hydroxyethyl)triazol-1-yl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN4O3/c1-12(23)16-10-22(20-19-16)14-6-8-21(9-7-14)17(24)11-25-15-4-2-13(18)3-5-15/h2-5,10,12,14,23H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGTUHYLQIDCODG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(N=N1)C2CCN(CC2)C(=O)COC3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(1-{1-[(4-fluorophenoxy)acetyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol
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1-(1-{1-[(4-fluorophenoxy)acetyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol
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1-(1-{1-[(4-fluorophenoxy)acetyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol
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1-(1-{1-[(4-fluorophenoxy)acetyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol
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1-(1-{1-[(4-fluorophenoxy)acetyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol
Reactant of Route 6
1-(1-{1-[(4-fluorophenoxy)acetyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol

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